

# BHBM chemical structure and properties

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## Compound of Interest

Compound Name: **BHBM**

Cat. No.: **B2397910**

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An In-depth Technical Guide to **BHBM**: A Novel Antifungal Agent

## Introduction

**BHBM**, also known as 2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide, is an aromatic acylhydrazone that has emerged as a promising antifungal agent.<sup>[1]</sup> It exhibits potent activity against a range of pathogenic fungi, most notably *Cryptococcus neoformans*, a major cause of fungal meningitis, especially in immunocompromised individuals.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of **BHBM**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Physicochemical Properties

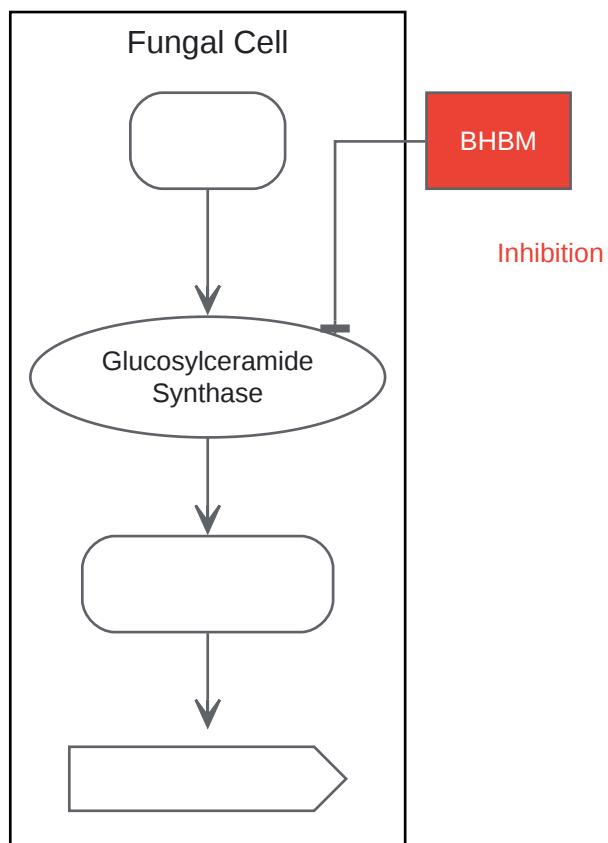
**BHBM** is a synthetic compound with a well-defined chemical structure. Its physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of **BHBM**

Property	Value	Reference
Formal Name	2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide	[2]
CAS Number	302807-84-7	[2]
Molecular Formula	C <sub>15</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub>	[2]
Formula Weight	333.2 g/mol	[2]
Purity	≥95%	[2]
Formulation	A crystalline solid	[2]
Solubility	Soluble in DMSO	[2]
SMILES	O=C(N/N=C/C1=CC(Br)=CC=C1O)C2=CC=CC=C2C	[2]
InChI Code	InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+	[2]

## Mechanism of Action

**BHBM** exerts its antifungal effect by selectively inhibiting the synthesis of glucosylceramide (GlcCer) in fungi.[2][3] GlcCer is a crucial sphingolipid required for fungal cell division and is essential for the pathogenicity of many fungi.[2] Notably, **BHBM** shows selectivity for the fungal GlcCer synthesis pathway, with minimal effect on mammalian cells.[3]



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Caption: Signaling pathway of **BHBM**'s mechanism of action.

## Pharmacological Properties

### In Vitro Antifungal Activity

**BHBM** has demonstrated potent in vitro activity against a variety of pathogenic fungi. The minimum inhibitory concentrations (MICs) for several clinically relevant species are presented in the table below.

Table 2: In Vitro Antifungal Activity of **BHBM**

Fungal Species	MIC ( $\mu$ g/mL)	Reference
Cryptococcus neoformans	1 ( $\text{MIC}_{50}$ )	[2]
Cryptococcus gattii (virulent strains)	0.5 - 2	[3]
Cryptococcus neoformans (fluconazole-resistant)	1 - 2	[3]
Rhizopus oryzae	Active	[3]
Blastomyces dermatitidis	Active	[3]
Histoplasma capsulatum	Active	[3]
Pneumocystis murina	Active	[3]
Pneumocystis jirovecii	Active	[3]
Candida krusei	2 - 32	[3]
Candida glabrata	2 - 32	[3]
Aspergillus fumigatus	2 - 32	[3]
Coccidioides spp.	2 - 32	[3]
Candida albicans	> 32	[3]

## In Vivo Efficacy

In a murine model of *C. neoformans* infection, administration of **BHBM** at a dose of 1.2 mg/kg per day resulted in a significant increase in survival.[2] This demonstrates the potential of **BHBM** as a therapeutic agent for cryptococcosis.

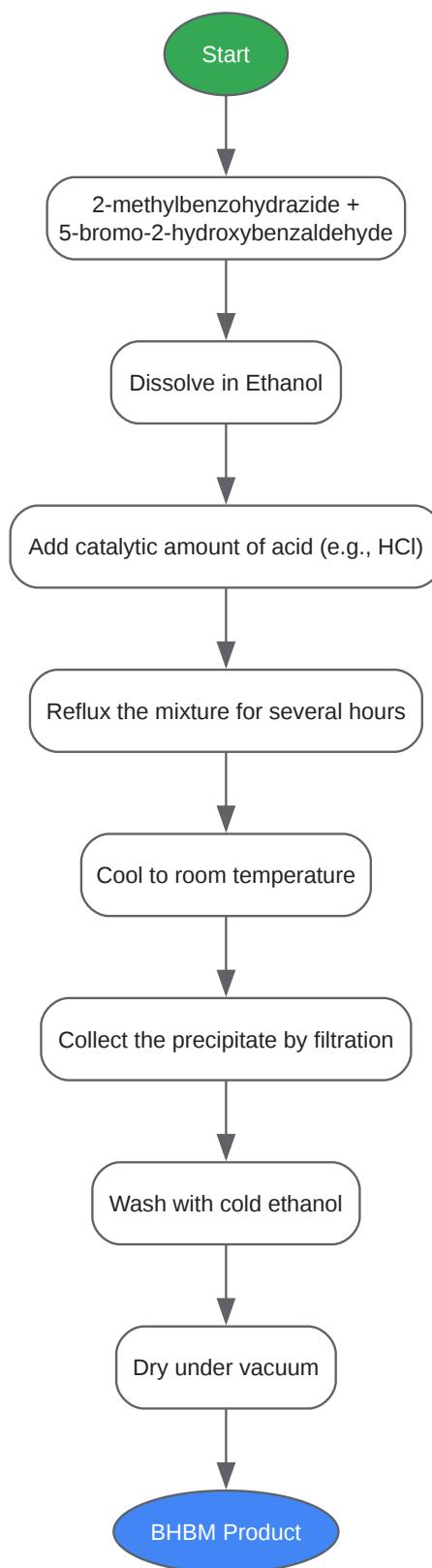
## Pharmacokinetics

Pharmacokinetic studies of **BHBM** have been conducted in mice, with the compound administered via intravenous (i.v.), oral (p.o.), and intraperitoneal (i.p.) routes. The plasma concentration-time profiles indicate that **BHBM** is rapidly absorbed and distributed. Further studies are required to fully characterize the pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

# Experimental Protocols

## Chemical Synthesis

The synthesis of **BHBM** involves the condensation of 2-methylbenzohydrazide with 5-bromo-2-hydroxybenzaldehyde. A general protocol for the synthesis of acylhydrazones is as follows:



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Caption: General workflow for the synthesis of **BHBM**.

#### Detailed Methodology:

- Equimolar amounts of 2-methylbenzohydrazide and 5-bromo-2-hydroxybenzaldehyde are dissolved in a suitable solvent, such as ethanol.
- A catalytic amount of an acid (e.g., hydrochloric acid) is added to the mixture.
- The reaction mixture is heated to reflux and maintained at that temperature for a specified period, typically monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, allowing the product to precipitate.
- The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under a vacuum to yield pure **BHBM**.

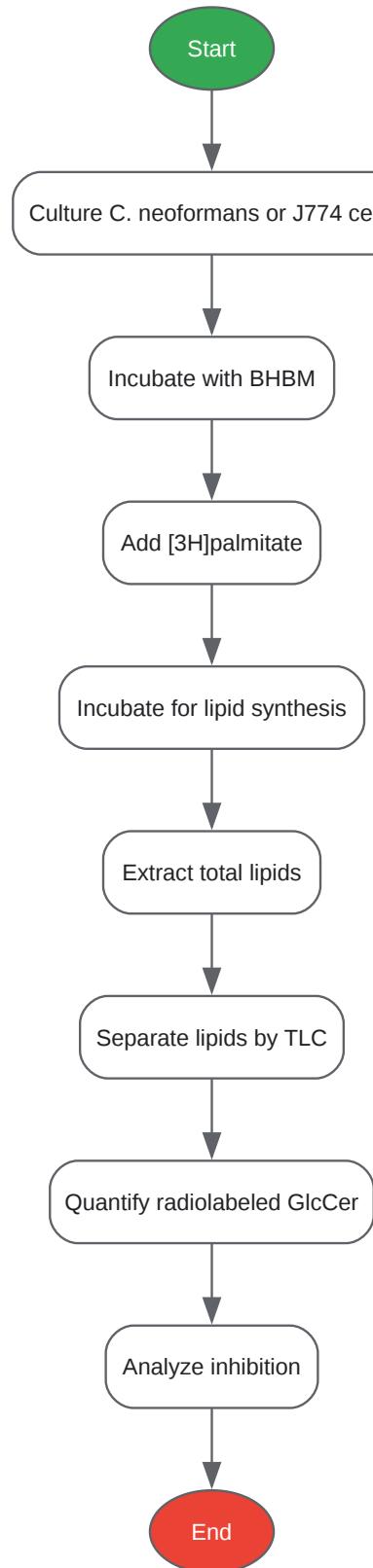
## In Vitro Glucosylceramide Synthesis Assay

This assay is used to determine the inhibitory effect of **BHBM** on GlcCer synthesis in fungal and mammalian cells.<sup>[3]</sup>

#### Methodology:

- C. neoformans or J774 murine macrophage cells are cultured to the logarithmic growth phase.
- The cells are then incubated with varying concentrations of **BHBM**.
- [<sup>3</sup>H]palmitate is added to the cell cultures as a radiolabel for newly synthesized lipids.
- After incubation, the total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).
- The extracted lipids are separated by thin-layer chromatography (TLC).
- The amount of radiolabeled GlcCer is quantified using a phosphorimager or by scraping the corresponding bands from the TLC plate and measuring the radioactivity by liquid scintillation counting.

- The inhibition of GlcCer synthesis is calculated by comparing the amount of radiolabeled GlcCer in treated versus untreated cells.



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Caption: Experimental workflow for the in vitro GlcCer synthesis assay.

## In Vivo Murine Model of Cryptococcosis

This model is used to evaluate the in vivo efficacy of **BHBM** against *C. neoformans*.

Methodology:

- A suitable strain of mice (e.g., A/Jcr) is used for the study.
- Mice are infected with a lethal inoculum of *C. neoformans* via an appropriate route, such as intranasal or intravenous injection.
- Treatment with **BHBM** (e.g., 1.2 mg/kg/day) or a vehicle control is initiated at a specified time point post-infection.
- The treatment is administered for a defined duration.
- The survival of the mice in the treated and control groups is monitored daily.
- The efficacy of **BHBM** is determined by comparing the median survival time of the treated group to the control group.

## Conclusion

**BHBM** is a novel acylhydrazone with potent and selective antifungal activity against a broad range of pathogenic fungi, including drug-resistant strains of *Cryptococcus*. Its mechanism of action, involving the inhibition of fungal glucosylceramide synthesis, represents a promising target for antifungal drug development. The in vivo efficacy demonstrated in a murine model of cryptococcosis further underscores its therapeutic potential. Continued research into the optimization of its pharmacokinetic properties and further preclinical and clinical evaluation are warranted to establish its role in the management of invasive fungal infections.

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